

Application Notes and Protocols: EVT801 in Combination with Cancer Therapy

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Compound of Interest		
Compound Name:	EVT801	
Cat. No.:	B13904842	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical data and detailed experimental protocols for the selective VEGFR-3 inhibitor, **EVT801**, when used in combination with cancer therapies. The following information is based on published preclinical studies and is intended to guide researchers in designing and executing similar experiments.

Introduction

EVT801 is an orally active and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key driver of lymphangiogenesis and angiogenesis in tumors.[1][2][3] [4] By selectively targeting VEGFR-3, **EVT801** aims to inhibit tumor growth and metastasis by starving the tumor of essential nutrients and preventing its spread through the lymphatic system.[2] Preclinical data have demonstrated that **EVT801** not only possesses potent antitumor activity as a monotherapy in VEGFR-3-positive tumors but also shows significant synergistic effects when combined with immune checkpoint inhibitors (ICT).[1][3][5] The proposed mechanism for this synergy involves the modulation of the tumor microenvironment (TME), leading to reduced hypoxia, decreased immunosuppressive cells, and enhanced antitumor immunity.[1][3][6]

Mechanism of Action

EVT801's primary mode of action is the selective inhibition of VEGFR-3.[1][4] This leads to a cascade of anti-tumor effects:



- Inhibition of Angiogenesis and Lymphangiogenesis: By blocking the VEGFR-3 pathway,
 EVT801 impairs the formation of new blood and lymphatic vessels, which are crucial for tumor growth and metastasis.[1][6]
- Tumor Vasculature Normalization: Treatment with **EVT801** leads to the homogenization of tumor blood vessels, resulting in fewer but larger vessels.[1][3] This vascular normalization is thought to reduce tumor hypoxia.[1][3]
- Modulation of the Tumor Microenvironment: Reduced hypoxia can alleviate immunosuppression within the TME.[1] EVT801 has been shown to decrease the levels of immunosuppressive cytokines like CCL4 and CCL5, as well as myeloid-derived suppressor cells (MDSCs).[1][3][7]
- Enhanced Anti-Tumor Immunity: By creating a more favorable TME, EVT801 promotes the
 infiltration of T-cells into the tumor, thereby enhancing the efficacy of immune checkpoint
 inhibitors.[5][6]

Data Presentation

In Vitro Inhibitory Activity of EVT801

Target	Cell Line	Assay	IC50 (nM)
VEGFR-3	HEK293	Receptor Autophosphorylation	11
VEGFR-3	hLMVEC	VEGF-C-induced Proliferation	15
VEGFR-2	HEK293	Receptor Autophosphorylation	260
VEGFR-1	HEK293	Receptor Autophosphorylation	2130

Source: Data compiled from preclinical studies.[7]

In Vivo Efficacy of EVT801 in Combination with Immune Checkpoint Inhibitors



Tumor Model	Treatment Group	Dosage	Outcome
4T1 Mammary Carcinoma	EVT801	30 mg/kg, twice daily (oral)	Reduced tumor growth
Anti-PD-1	10 mg/kg, weekly	Moderate tumor growth inhibition	
Anti-CTLA-4	10 mg/kg, weekly	Moderate tumor growth inhibition	
EVT801 + Anti-PD-1	As above	Superior tumor growth inhibition compared to single agents	-
EVT801 + Anti-CTLA-	As above	Superior tumor growth inhibition compared to single agents	_

Source: Data from the 4T1 mammary carcinoma mouse model.[1]

Experimental ProtocolsIn Vitro Cell Proliferation Assay

Objective: To determine the effect of **EVT801** on the proliferation of human lymphatic microvascular endothelial cells (hLMVEC) induced by VEGF-C.

Materials:

- Human Lymphatic Microvascular Endothelial Cells (hLMVEC)
- Endothelial Cell Growth Medium
- Recombinant Human VEGF-C
- EVT801
- Cell proliferation assay kit (e.g., BrdU or MTS-based)



96-well plates

Protocol:

- Seed hLMVECs in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
- Starve the cells in a serum-free medium for 24 hours.
- Prepare serial dilutions of EVT801 in a serum-free medium.
- Pre-incubate the cells with varying concentrations of EVT801 for 1 hour.
- Stimulate the cells with a final concentration of 50 ng/mL of VEGF-C.
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Assess cell proliferation using a suitable cell proliferation assay kit according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of EVT801.

In Vivo Tumor Growth Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of **EVT801** in combination with an immune checkpoint inhibitor in a 4T1 mammary carcinoma mouse model.

Materials:

- Female BALB/c mice (6-8 weeks old)
- 4T1 murine mammary carcinoma cells
- EVT801 (formulated for oral gavage)



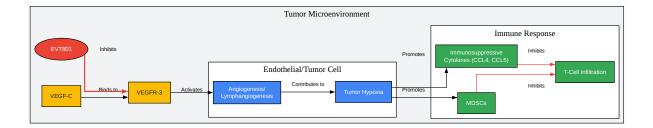
- Anti-PD-1 antibody (or other immune checkpoint inhibitors)
- Phosphate Buffered Saline (PBS)
- Calipers

Protocol:

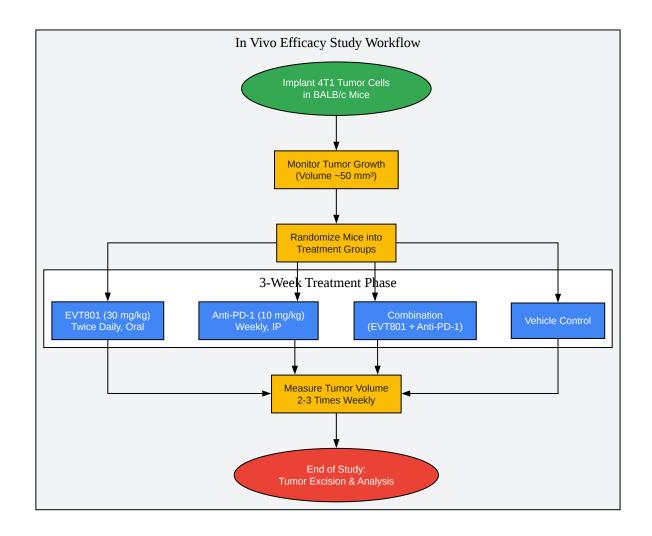
- Implant 1 x 10^5 4T1 cells into the mammary fat pads of BALB/c mice.[1]
- Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: $V = 0.52 \times (width)^2 \times (length).[1]$
- When tumors reach a volume of approximately 50 mm³, randomize the mice into treatment groups (e.g., Vehicle, EVT801 alone, Anti-PD-1 alone, EVT801 + Anti-PD-1).[1]
- Administer EVT801 at a dose of 30 mg/kg twice daily via oral gavage.[1]
- Administer the anti-PD-1 antibody at a dose of 10 mg/kg weekly via intraperitoneal injection.
 [1]
- Continue the treatment for a predefined period (e.g., 3 weeks).[1]
- Measure tumor volumes two to three times weekly.[1]
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers, flow cytometry for immune cell infiltration).

Visualizations









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